Acetamide, 2-amino-2-thioxo-

Description

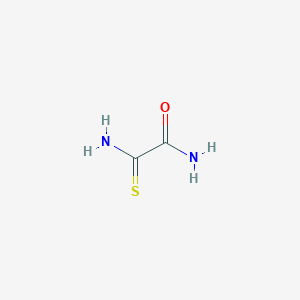

Chemical Name: Acetamide, 2-amino-2-thioxo- Molecular Formula: C₂H₄N₂OS Average Mass: 104.127 g/mol Monoisotopic Mass: 104.004434 g/mol CAS Registry Number: 16475-48-2 Synonyms: Thiooxamide, 2-Thioxo-2-aminoacetamide Structural Features: The compound consists of an acetamide backbone with a thioxo (C=S) group and an amino (NH₂) group at the second carbon position (C2). This substitution imparts unique reactivity and physical properties, distinguishing it from simpler acetamide derivatives .

Properties

IUPAC Name |

2-amino-2-sulfanylideneacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2OS/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKKDRZVAVHJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=S)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475986 | |

| Record name | Acetamide, 2-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16475-48-2 | |

| Record name | Acetamide, 2-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thioacetamide can be synthesized through several methods. One common method involves the reaction of acetamide with sulfur or hydrogen sulfide. The reaction typically occurs under elevated temperatures and in the presence of a catalyst. Another method involves the reaction of acetonitrile with hydrogen sulfide in the presence of a base, followed by hydrolysis to yield thioacetamide.

Industrial Production Methods

In industrial settings, thioacetamide is produced on a larger scale using similar methods. The process involves the reaction of acetamide with sulfur or hydrogen sulfide under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Alkylation Reactions

The synthesis of 2-amino-2-thioxoacetamide derivatives often involves S-alkylation of thiouracil derivatives. For example, 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one reacts with chloroacetamides in DMF under alkaline conditions (K₂CO₃) to form S-alkylated products . Key steps include:

-

Reaction conditions : DMF solvent, 70–80°C, 1–12 hours.

-

Yields : 55–82% depending on the chloroacetamide substituent .

Table 1: Alkylation Reaction Parameters

| Reagent | Reaction Conditions | Yield Range | Product Type |

|---|---|---|---|

| Chloroacetanilides | DMF, K₂CO₃, 70–80°C, 1–12 h | 55–82% | S-alkylated thioxo-pyrimidinylacetamides |

Acylation and Cyclization

Acylation with chloroacetyl chloride is a common method to introduce the acetamide group. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) undergoes Michael addition with acrylonitrile, followed by acylation with chloroacetyl chloride to form thioxo derivatives .

Table 2: Acylation Reaction Details

| Substrate | Reagent | Solvent | Catalyst | Yield | Product |

|---|---|---|---|---|---|

| AMT derivatives | Chloroacetyl chloride | MeOH | Triethylamine | 47–49% | Thioxo-thiadiazole acetamides |

Cyclization reactions with CS₂/KOH or potassium isothiocyanate further expand structural diversity. For example, reacting 2-thioxothiazole precursors with CS₂/KOH forms 4-oxo-4,5-dihydrothiazoles .

Nucleophilic Substitution

The thioxo group’s sulfur atom acts as a nucleophile in S-alkylation . In thiouracil derivatives, the sulfur attacks alkylating agents (e.g., chloroacetamides), leading to S-substituted products .

Michael Addition

AMT undergoes Michael addition with α,β-unsaturated carbonyls (e.g., acrylonitrile) to form intermediate adducts, which are then acylated .

Cyclization Pathways

-

CS₂/KOH-mediated cyclization : Converts thioxothiazole precursors into fused-ring structures (e.g., 4-oxo-4,5-dihydrothiazoles) .

-

Gewald-type reactions : Form heterocycles (e.g., thiophenes, pyrazoles) via β-attack or dinucleophilic-bielectrophilic mechanisms .

Medicinal Chemistry

Derivatives like 2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide show potential in drug development due to their piperazine and thioxo functionalities, which may interact with biological targets.

Antimicrobial and Antitumor Activity

While direct data on 2-amino-2-thioxoacetamide is limited, related thioxo compounds (e.g., 2-mercapto-quinazolinones) inhibit type II NADH dehydrogenase in Mycobacterium tuberculosis .

Analytical Techniques

-

¹H NMR : Detects amide protons (δ 6.94–10.10 ppm) and thioxo group environments .

-

Mass Spectrometry : Confirms molecular ions (e.g., [M+H]⁺ = 272.41 for piperazine derivatives).

-

IR Spectroscopy : Identifies C=O (1,696 cm⁻¹) and CN stretches (2,196–2,262 cm⁻¹) .

Table 4: Spectral Data for 2-Amino-2-thioxoacetamide Derivatives

| Technique | Key Peaks/Shifts | Functional Group |

|---|---|---|

| IR | 1,696 cm⁻¹ | C=O (amide) |

| 2,196–2,262 cm⁻¹ | CN (cyano) | |

| ¹H NMR | δ 6.94–10.10 ppm | NH (amide) |

Scientific Research Applications

Here's a detailed report on the applications of "Acetamide, 2-amino-2-thioxo-":

Scientific Research Applications

Dithiooxamide finds use in scientific research applications. Research indicates its role in creating thiophene derivatives, which are incorporated into agrochemicals, dyes, and drugs .

Synthesis of Thiophene Derivatives

2-amino-thiophenes, a family within the thiophenic family, have applications because of their large spectrum of biological properties . These include:

- Antimicrobial activity

- Anti-inflammatory activity

- Anxiolytic properties

- Antileishmanial activity

- Anti-diabetes activity

- Antifungal activity

- Antioxidant activity

- Antiplatelet activities

- Antitumor activity

Use in Heterocyclization Reactions

Thiazole derivatives, which can be synthesized using 2-amino-2-thioxo-acetamide related compounds, are core structural motifs in natural products like vitamin B1 and penicillin . They exhibit medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .

Development of new 2-amino-5-arylidene-1,3-thiazolidin-4-ones

2-amino-5-arylidene-1,3-thiazolidin-4-ones can be generated using commercially available cyclic secondary amines . These compounds have demonstrated antitumor activities .

Other potential applications

Mechanism of Action

Thioacetamide exerts its effects through various molecular mechanisms. In biological systems, it is metabolized to reactive intermediates that can interact with cellular macromolecules, leading to oxidative stress and cellular damage. The primary molecular targets include liver cells, where thioacetamide induces hepatotoxicity and promotes the development of liver cancer. The pathways involved include the activation of cytochrome P450 enzymes and the generation of reactive oxygen species.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The presence of a thioxo group (-C=S) in 2-amino-2-thioxoacetamide increases its electrophilicity compared to acetamide (C=O), making it reactive in nucleophilic substitution reactions . Aromatic substituents (e.g., 4-methoxyphenyl in CAS 71369-81-8) enhance stability and enable π-π interactions in drug design . Ester derivatives (e.g., phenylmethyl ester in CAS 69433-18-7) improve solubility in organic solvents, useful in synthetic chemistry .

Biological Activity: Oxamyl (Thioxamyl) demonstrates the pesticidal utility of thioacetamide derivatives, where the thioxo group likely interacts with acetylcholinesterase in pests . Cyano-substituted analogs (e.g., CAS 6972-77-6) show promise in antitumor studies due to their ability to inhibit enzyme activity .

Pharmacological Potential

- Derivatives like 2-[(4-Methoxyphenyl)amino]-2-thioxoacetamide (CAS 71369-81-8) are explored for antimicrobial and anticancer properties. Their activity correlates with electron-withdrawing substituents enhancing target binding .

- Oxamyl’s success as a pesticide underscores the importance of the thioxo group in disrupting metabolic pathways in pests .

Biological Activity

Acetamide, 2-amino-2-thioxo- (commonly referred to as 2-amino-2-thioxoacetamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties supported by various research findings.

Chemical Structure and Properties

The structure of acetamide, 2-amino-2-thioxo- can be represented as follows:

This compound features a thiourea moiety that is crucial for its biological activity. The presence of sulfur in the thioxo group contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of acetamide derivatives. For instance, a series of thiazolidine derivatives incorporating the thioxoacetamide structure demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Evaluation

A detailed evaluation was conducted on several synthesized compounds derived from acetamide, 2-amino-2-thioxo-. The results are summarized in Table 1 below:

| Compound | Cell Line Tested | GI50 (µM) | TGI (µM) |

|---|---|---|---|

| 3d | Renal Cancer | -5.38 | -4.45 |

| 3g | Non-Small Cell Lung Cancer | <10 | <10 |

| 3h | Ovarian Cancer | <15 | <12 |

These compounds exhibited notable growth inhibition, with some achieving GI50 values lower than 10 µM, indicating potent antitumor activity .

Antimicrobial Activity

Acetamide derivatives have also been studied for their antimicrobial properties. A recent synthesis of thiazolidine-2,4-dione carboxamide derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The antimicrobial activity was assessed using inhibition zone measurements against various bacterial strains. The results are presented in Table 2:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3a | Staphylococcus aureus | 14 |

| 3b | Escherichia coli | 12 |

| 3c | Pseudomonas aeruginosa | 10 |

These findings indicate that certain derivatives possess significant antibacterial activity, particularly against Staphylococcus aureus .

The biological activities of acetamide derivatives can be attributed to their ability to interact with specific biological targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Certain compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial cell wall synthesis.

- Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells through various pathways.

- Disruption of Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.

Q & A

Q. What are the recommended protocols for synthesizing 2-amino-2-thioxo-acetamide derivatives in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, 2-chloroacetamide intermediates can react with thiol-containing amines under basic conditions (e.g., potassium carbonate in acetonitrile). Triethylamine is often used to neutralize HCl byproducts . Purification may involve column chromatography or recrystallization. Key steps include:

- Maintaining anhydrous conditions to prevent hydrolysis.

- Monitoring reaction progress via TLC or HPLC.

- Optimizing molar ratios (e.g., 1:1.2 for amine-to-chloroacetamide) to minimize side products .

Q. How can researchers ensure the stability of 2-amino-2-thioxo-acetamide during long-term experimental studies?

- Methodological Answer : Stability is influenced by storage conditions. Recommendations include:

- Storing the compound in airtight, light-resistant containers at -20°C.

- Conducting periodic stability assays using HPLC to detect degradation products (e.g., acetic acid or ammonia from hydrolysis under acidic/basic conditions) .

- Avoiding prolonged exposure to humid environments, as moisture accelerates thioamide group degradation .

Q. What spectroscopic methods are most effective for characterizing the structural and electronic properties of 2-amino-2-thioxo-acetamide?

- Methodological Answer : A multi-technique approach is recommended:

- FT-IR : Identify vibrational modes of the thioamide (-C=S) and amine (-NH2) groups (peaks ~1250 cm⁻¹ and ~3300 cm⁻¹, respectively) .

- NMR : Use - and -NMR to confirm proton environments and carbon hybridization (e.g., thiocarbonyl carbons appear downfield at ~200 ppm) .

- Raman Spectroscopy : Complement FT-IR data to resolve overlapping vibrational bands .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions between computational predictions and experimental spectroscopic data for 2-amino-2-thioxo-acetamide?

- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) models. To address this:

- Compare multiple computational methods (e.g., B3LYP vs. M06-2X functionals) to assess sensitivity to basis sets.

- Incorporate solvent effects explicitly in simulations, as polar solvents (e.g., DMSO) can shift electronic transitions.

- Validate predicted vibrational frequencies against experimental FT-IR/Raman data, adjusting scaling factors as needed .

Q. How should researchers design experiments to evaluate the biological interactions of 2-amino-2-thioxo-acetamide in cellular models?

- Methodological Answer : Focus on dose-response and mechanistic studies:

- In vitro assays : Use cell lines (e.g., macrophages for anti-inflammatory studies) with controlled concentrations (1–100 µM) and exposure times (24–72 hours). Measure cytokine levels (e.g., TNF-α via ELISA) .

- Metabolic stability : Incubate the compound with liver microsomes to assess cytochrome P450-mediated degradation.

- Target identification : Employ molecular docking to predict binding affinities with proteins like COX-2 or NF-κB, followed by SPR or ITC for validation .

Q. What methodological considerations are critical when analyzing degradation byproducts of 2-amino-2-thioxo-acetamide under varying pH conditions?

- Methodological Answer : Degradation pathways depend on pH:

- Acidic conditions : Hydrolysis yields acetic acid and thiourea derivatives. Monitor via LC-MS with a C18 column and 0.1% formic acid mobile phase.

- Alkaline conditions : Thioamide groups may oxidize to sulfonic acids. Use ion chromatography to detect sulfate ions.

- Neutral conditions : Autoxidation dominates; employ radical scavengers (e.g., BHT) to suppress free radical chain reactions .

Data Presentation and Reproducibility

- Key Guidelines :

- Present spectral data with baseline correction and noise reduction annotations (e.g., Savitzky-Golay filtering in FT-IR) .

- Include error margins in synthesis yields (e.g., ±5% for triplicate experiments) and statistical tests (e.g., ANOVA for biological replicates) .

- Archive raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.